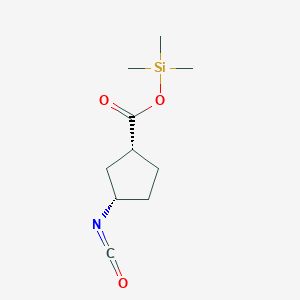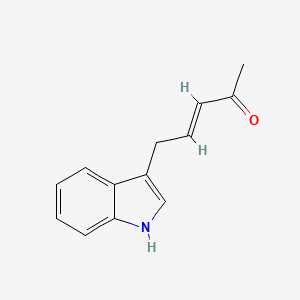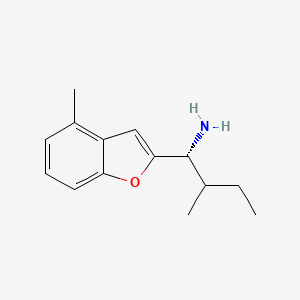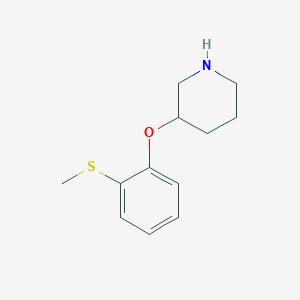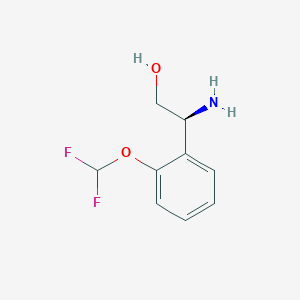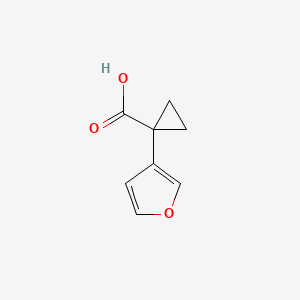![molecular formula C8H8N4 B13529777 8-Methylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B13529777.png)
8-Methylpyrido[4,3-d]pyrimidin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methylpyrido[4,3-d]pyrimidin-5-amine is a heterocyclic compound that features a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpyrido[4,3-d]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial synthesis.
化学反应分析
Types of Reactions
8-Methylpyrido[4,3-d]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives reacting with nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
8-Methylpyrido[4,3-d]pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism by which 8-Methylpyrido[4,3-d]pyrimidin-5-amine exerts its effects is often related to its ability to interact with biological macromolecules such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Specific pathways involved may include inhibition of DNA synthesis or interference with cellular signaling mechanisms.
相似化合物的比较
8-Methylpyrido[4,3-d]pyrimidin-5-amine can be compared with other pyrido[4,3-d]pyrimidine derivatives:
Pyrido[4,3-d]pyrimidin-5-amine: Lacks the methyl group at the 8-position, which can significantly alter its biological activity and chemical reactivity.
8-Ethylpyrido[4,3-d]pyrimidin-5-amine: The ethyl group may provide different steric and electronic effects compared to the methyl group, leading to variations in its properties.
6-Methylpyrido[4,3-d]pyrimidin-5-amine: Methylation at a different position can result in distinct biological and chemical behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its utility in synthetic applications.
属性
分子式 |
C8H8N4 |
|---|---|
分子量 |
160.18 g/mol |
IUPAC 名称 |
8-methylpyrido[4,3-d]pyrimidin-5-amine |
InChI |
InChI=1S/C8H8N4/c1-5-2-11-8(9)6-3-10-4-12-7(5)6/h2-4H,1H3,(H2,9,11) |
InChI 键 |
HBLRZDWFYQDQEB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C2=CN=CN=C12)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


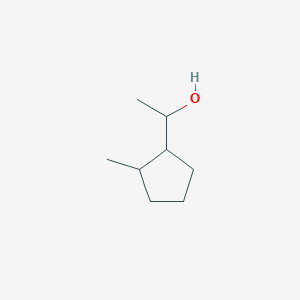
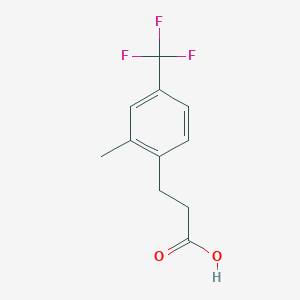
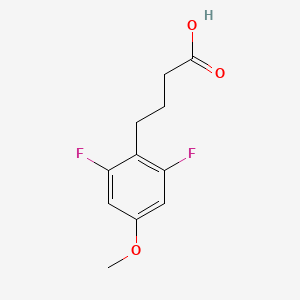
![Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B13529727.png)
